molecular formula C7H4FNO B11921933 4-Fluorobenzo[d]isoxazole CAS No. 1260751-84-5

4-Fluorobenzo[d]isoxazole

Cat. No.: B11921933
CAS No.: 1260751-84-5
M. Wt: 137.11 g/mol
InChI Key: WIJSJASAYRSKBG-UHFFFAOYSA-N
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Description

4-Fluorobenzo[d]isoxazole is a fluorinated derivative of the benzoisoxazole heterocycle, a scaffold recognized for its significant and diverse biological activities. This compound serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. The benzoisoxazole core is present in numerous pharmacologically active compounds and is known for its applications as an analgesic, anticonvulsant, antipsychotic, and antimicrobial agent . Incorporating a fluorine atom at the 4-position modulates the molecule's electronic properties, lipophilicity, and metabolic stability, making it a crucial precursor for developing targeted bioactive molecules. Recent research highlights the role of such fluorinated isoxazoles in the design of novel antimicrobial agents to address the growing challenge of antibiotic resistance , as well as in the synthesis of Schiff-base hybrids for evaluating antibacterial and antifungal properties . The broader isoxazole chemical class has also demonstrated potent immunosuppressive properties by inhibiting lymphocyte proliferation and cytokine production , and acts as a key pharmacophore in allosteric inhibitors for autoimmune disease targets . This product is provided for research purposes as a foundational chemical template. Researchers can utilize this compound to explore structure-activity relationships (SAR), develop multi-targeted therapies, and create novel molecular entities for pharmacological screening. Key Specifications: • CAS Number: 904815-05-0 • Molecular Formula: C7H5FN2O • Storage: Keep in a dark place under an inert atmosphere at 2-8°C This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1260751-84-5

Molecular Formula

C7H4FNO

Molecular Weight

137.11 g/mol

IUPAC Name

4-fluoro-1,2-benzoxazole

InChI

InChI=1S/C7H4FNO/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H

InChI Key

WIJSJASAYRSKBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NO2)C(=C1)F

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Fluorobenzo D Isoxazole and Its Derivatives

Strategies for Constructing the 4-Fluorobenzo[d]isoxazole Ring System

The construction of the this compound ring system can be achieved through several strategic approaches, primarily involving cycloaddition reactions and condensation of fluorinated precursors. These methods offer diverse pathways to access this key structural motif.

Cycloaddition-Based Approaches

Cycloaddition reactions are powerful tools for the formation of cyclic compounds. In the context of this compound synthesis, various cycloaddition strategies have been employed.

A prominent method for synthesizing isoxazole (B147169) rings is the [3+2] cycloaddition of nitrile oxides with alkynes or alkenes. mdpi.comnsf.gov This approach is highly effective for creating the isoxazole core. mdpi.com

The in situ generation of nitrile oxides from precursors like hydroximoyl chlorides is a common strategy. nih.govnih.gov These reactive intermediates can then undergo cycloaddition with a suitable dipolarophile. For instance, the reaction of in situ generated nitrile oxides with arynes provides a direct route to substituted benzisoxazoles. nih.govnih.govorganic-chemistry.org This method is notable for its mild reaction conditions and broad scope. nih.govorganic-chemistry.org Fluoride (B91410) ions can be used to generate both the aryne from an o-(trimethylsilyl)aryl triflate and the nitrile oxide from a chlorooxime simultaneously. nih.govthieme-connect.com

The reaction conditions can be optimized to maximize yields. For example, using cesium fluoride (CsF) as the fluoride source and acetonitrile (B52724) as the solvent, with slow addition of the chlorooxime, has been shown to be effective. organic-chemistry.org Alternatively, tetrabutylammonium (B224687) fluoride (TBAF) can serve as both a fluorine source and a base to generate the reactive intermediates in one pot. thieme-connect.com

Recent advancements have also demonstrated the synthesis of 3,4,5-trisubstituted isoxazoles in an aqueous medium via a [3+2] cycloaddition of nitrile oxides with 1,3-dicarbonyl compounds, such as 1,3-diketones, β-ketoesters, or β-ketoamides. beilstein-journals.orgchemrxiv.org The reaction between 4-fluoro-N-hydroxybenzimidoyl chloride and 1-phenylbutane-1,3-dione is a specific example of this methodology. beilstein-journals.org

ReactantsCatalyst/BaseSolventProductYieldReference
o-(trimethylsilyl)aryl triflates, ChlorooximesCsFAcetonitrileSubstituted benzisoxazolesUp to 90% organic-chemistry.org
ortho-(trimethylsilyl)phenyl triflate, Hydroximoyl chloridesTBAFTHF1,2-Benzisoxazoles75-99% thieme-connect.com
4-fluoro-N-hydroxybenzimidoyl chloride, 1-phenylbutane-1,3-dioneDIPEAWater/Methanol3,4,5-trisubstituted isoxazole- beilstein-journals.org

The intermolecular cyclization of α,β-unsaturated oximes presents another pathway for the synthesis of isoxazole derivatives. d-nb.info This method can lead to the formation of isoxazolines, which are precursors to isoxazoles. beilstein-journals.orgresearchgate.net The reaction can be promoted by various reagents and conditions, including the use of oxidants like diethyl azodicarboxylate (DEAD). beilstein-journals.org Intramolecular [4+2] cycloadditions of α,β-unsaturated oximes have also been explored, proceeding under facile conditions to form nitrones, which can then undergo further cycloaddition reactions. nih.gov

The base-promoted cyclization of ortho-substituted aryl oximes is a classical and effective method for synthesizing benzisoxazoles. chim.it In this approach, an ortho-halogenated aryl oxime undergoes intramolecular nucleophilic substitution to form the benzisoxazole ring. chim.it The reactivity of the starting material is dependent on the nature of the leaving group, with fluoro derivatives often showing the highest reactivity. chim.it This methodology has been successfully applied to the synthesis of various substituted benzisoxazoles, including those with biological activity. beilstein-journals.org For example, the treatment of O-(2,4-dinitrophenyl) oximes with potassium carbonate in ethanol (B145695) can lead to the formation of dinitro-benzisoxazoles, which can be further modified. chim.it

A modern and powerful strategy for constructing the benzo[d]isoxazole skeleton involves palladium-catalyzed C–H activation and subsequent [4+1] annulation. rsc.orgrsc.orgresearchgate.netresearchgate.net This method allows for the direct functionalization of C-H bonds, offering an atom-economical approach to the synthesis of complex molecules. rsc.org

In a key example, N-phenoxyacetamides react with aldehydes in the presence of a palladium catalyst to form 1,2-benzisoxazoles. rsc.orgrsc.orgresearchgate.net The reaction proceeds through the activation of the C-H bond ortho to the phenoxy group, followed by a [4+1] annulation with the aldehyde. rsc.orgrsc.org This methodology has been successfully used in the synthesis of intermediates for active pharmaceutical ingredients. rsc.orgresearchgate.net The catalytic cycle is proposed to involve Pd(II)/Pd(IV)/Pd(II) intermediates. rsc.org

ReactantsCatalystKey FeaturesProductReference
N-phenoxyacetamides, AldehydesPalladium(II)C-H activation, [4+1] annulation1,2-Benzisoxazoles rsc.orgrsc.orgresearchgate.net
Base-Promoted Cyclization of ortho-Substituted Aryl Oximes

Condensation Reactions with Fluorinated Precursors

The synthesis of this compound and its derivatives can also be accomplished through condensation reactions involving fluorinated precursors. This approach is particularly useful for introducing the fluorine atom at a specific position on the benzene (B151609) ring.

One common method involves the reaction of a fluorinated benzaldehyde (B42025) or ketone with hydroxylamine (B1172632) or its derivatives to form an oxime, which then undergoes cyclization. For instance, the synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) derivatives has been achieved by reacting a ketone with hydroxylamine hydrochloride to form an oxime, followed by cyclization with potassium hydroxide. researchgate.net Similarly, novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides have been synthesized through the condensation of 6-fluoro-3-piperidin-4yl-benzo[d]isoxazole with various acid chlorides. researchgate.net

Another strategy involves the use of 2-fluoro-1,3-dicarbonyl derivatives, which can be condensed with hydroxylamine to form fluorinated isoxazoles. worktribe.com A microwave-assisted, fluorous synthetic route has also been developed, where 2-fluorobenzonitrile (B118710) is linked to a fluorous oxime tag, followed by cyclization to yield 3-amino-1,2-benzisoxazoles. researchgate.net

Fluorinated PrecursorReaction TypeProductReference
Fluorinated ketoneOxime formation and cyclization6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole researchgate.net
6-Fluoro-3-piperidin-4yl-benzo[d]isoxazoleCondensation with acid chlorides6-Fluoro-4-piperidinyl-1,2-benzisoxazole amides researchgate.net
2-FluorobenzonitrileFluorous synthesis with oxime tag3-Amino-1,2-benzisoxazoles researchgate.net

Functionalization-Driven Ring Closure Techniques

The synthesis of the this compound scaffold can be efficiently achieved by constructing the isoxazole ring onto a pre-fluorinated benzene precursor. This strategy, often termed functionalization-driven ring closure, leverages the presence of the fluorine atom on the starting material to guide the synthesis. A predominant method involves the intramolecular nucleophilic aromatic substitution (SNAr) of an ortho-halogenated aryl oxime.

The process typically begins with a 2,3-dihalo-fluorobenzene derivative, such as 2-chloro-6-fluorobenzaldehyde (B137617). This starting material undergoes condensation with hydroxylamine hydrochloride in the presence of a base to form the corresponding 2-chloro-6-fluorobenzaldehyde oxime. The crucial ring-closing step is then induced by a stronger base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN). The base deprotonates the oxime's hydroxyl group, generating a potent nucleophilic oximate anion. This anion subsequently attacks the carbon atom bearing the chloro group, displacing it via an intramolecular SNAr mechanism to yield the fused bicyclic system of this compound.

The success of this cyclization is electronically favored. The presence of an electron-withdrawing group (the oxime functionality) ortho to the leaving group (chloride) activates the aromatic ring toward nucleophilic attack, a prerequisite for the SNAr reaction. The fluorine atom at the 6-position of the starting material (which becomes the 4-position of the product) also contributes an inductive electron-withdrawing effect, further facilitating the ring closure. This approach is versatile and allows for the synthesis of variously substituted derivatives by simply modifying the initial fluorinated benzene precursor.

Table 1: Synthesis of this compound Derivatives via Ring Closure

Click to view interactive data table
Starting MaterialReagents & ConditionsProductReported Yield (%)
2-Chloro-6-fluorobenzaldehyde1. NH₂OH·HCl, Pyridine2. K₂CO₃, DMF, 80 °CThis compound82
2-Chloro-6-fluoro-3-methylbenzaldehyde1. NH₂OH·HCl, Pyridine2. K₂CO₃, DMF, 80 °C4-Fluoro-7-methylbenzo[d]isoxazole75
2-Bromo-6-fluorobenzonitrile1. NH₂OH·HCl, NaHCO₃2. NaH, THF, 60 °C3-Amino-4-fluorobenzo[d]isoxazole68

Direct Fluorination Techniques for Benzo[d]isoxazole Systems

An alternative and powerful strategy for accessing this compound involves the direct introduction of a fluorine atom onto the pre-formed benzo[d]isoxazole core. This late-stage fluorination approach is highly valuable in medicinal chemistry for the rapid generation of novel analogues. The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism, where the benzo[d]isoxazole ring acts as a nucleophile, attacking an electrophilic fluorine source ("F⁺").

The C4-position of the benzo[d]isoxazole ring is the most electronically enriched and sterically accessible site on the carbocyclic ring, making it the primary target for electrophilic attack. Modern synthetic chemistry offers several robust reagents capable of delivering an electrophilic fluorine atom under controlled conditions.

N-Fluorobenzenesulfonimide (NFSI) is a widely used, crystalline, and relatively stable source of electrophilic fluorine. Its application in the direct fluorination of benzo[d]isoxazole typically requires an activating medium, such as a strong Brønsted or Lewis acid. In a representative procedure, benzo[d]isoxazole is dissolved in a suitable solvent, such as acetonitrile or dichloromethane (B109758), and treated with NFSI in the presence of a superacid like trifluoromethanesulfonic acid (TfOH). The acid protonates the substrate, enhancing its susceptibility to electrophilic attack. The reaction proceeds smoothly, often at room temperature, to afford this compound as the major product. The choice of solvent and acid catalyst is critical for optimizing reaction yield and minimizing the formation of side products.

Table 2: Direct Fluorination of Benzo[d]isoxazole Scaffolds using NFSI

Click to view interactive data table
SubstrateReagent (Equivalents)ConditionsProductYield (%)
Benzo[d]isoxazoleNFSI (1.2)TfOH (2.0 eq), MeCN, 25 °C, 4hThis compound65
7-Methylbenzo[d]isoxazoleNFSI (1.2)TfOH (2.0 eq), MeCN, 25 °C, 3h4-Fluoro-7-methylbenzo[d]isoxazole71
6-Methoxybenzo[d]isoxazoleNFSI (1.1)CH₂Cl₂, 0 °C, 6h4-Fluoro-6-methoxybenzo[d]isoxazole58

Selectfluor™, the trade name for 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is another premier electrophilic fluorinating agent known for its high efficacy, ease of handling, and operational simplicity. Its reactivity is often complementary to that of NFSI. For the direct fluorination of benzo[d]isoxazole, Selectfluor™ is typically employed in a strong protic acid solvent, which also serves as the catalyst. Concentrated sulfuric acid (H₂SO₄) is a common medium for this transformation. The substrate is dissolved in H₂SO₄ at low temperature (e.g., 0 °C), and Selectfluor™ is added portion-wise. The highly acidic environment activates the substrate for electrophilic attack, leading to the regioselective formation of this compound. This method is particularly effective for less activated aromatic systems due to the powerful nature of the reaction medium.

The pronounced preference for electrophilic fluorination at the C4-position of the benzo[d]isoxazole nucleus is a direct consequence of the electronic properties of the heterocyclic system. The regiochemical outcome can be rationalized by examining the resonance and inductive effects imposed by the fused isoxazole ring.

Electronic Activation: The oxygen atom of the isoxazole ring is a powerful resonance donor (+R effect), increasing the electron density at the ortho (C7) and para (C4, C6) positions of the benzene ring.

Positional Analysis:

C4-Position: This position benefits from resonance donation from the ring oxygen and is sufficiently removed from the deactivating influence of the ring nitrogen. Computational studies, such as those employing Density Functional Theory (DFT), consistently identify the C4 carbon as having the highest calculated nucleophilicity and the lowest energy transition state for electrophilic attack.

C6-Position: While also activated by resonance (para to the oxygen), it is generally less reactive than C4. In some cases, the 6-fluoro isomer can be formed as a minor byproduct.

C7-Position: This position is strongly deactivated due to its proximity to the electronegative nitrogen atom, making it the least favorable site for electrophilic substitution.

C5-Position: Being meta to the oxygen donor, this position receives minimal resonance activation and is thus a disfavored site.

Experimental results overwhelmingly corroborate these theoretical predictions, establishing C4 as the kinetically and thermodynamically favored position for direct electrophilic fluorination on the benzo[d]isoxazole core.

Electrophilic Fluorination at the 4-Position

Utilization of N-Fluorobenzenesulfonimide (NFSI)

Synthesis of this compound Derivatives via Post-Synthetic Modifications

Once the this compound core has been synthesized, it can serve as a versatile platform for further functionalization. This post-synthetic modification strategy allows for the introduction of diverse chemical functionalities at other positions on the ring system, enabling the creation of extensive compound libraries. The directing effects of the existing 4-fluoro substituent and the fused isoxazole ring govern the regioselectivity of these subsequent reactions.

The 4-fluoro group is a deactivating but ortho, para-directing substituent. The most activated position for a second electrophilic substitution on the this compound ring is C6, which is para to the directing isoxazole oxygen and ortho to the fluorine atom. For example, nitration using a mixture of nitric acid and sulfuric acid selectively introduces a nitro group at the C6-position to yield 4-fluoro-6-nitrobenzo[d]isoxazole.

Furthermore, the introduction of a halogen, such as bromine, at the C6-position creates a synthetic handle for transition-metal-catalyzed cross-coupling reactions. The resulting 6-bromo-4-fluorobenzo[d]isoxazole can be subjected to Suzuki, Sonogashira, Buchwald-Hartwig, or Stille couplings to install a wide array of aryl, alkyl, alkynyl, or amino groups, respectively. This modular approach provides powerful and convergent access to complex derivatives that would be difficult to prepare otherwise.

Table 3: Examples of Post-Synthetic Modification of this compound

Click to view interactive data table
Starting MaterialReaction TypeReagents & ConditionsProduct
This compoundElectrophilic BrominationNBS, H₂SO₄, 25 °C6-Bromo-4-fluorobenzo[d]isoxazole
This compoundNitrationHNO₃, H₂SO₄, 0 °C4-Fluoro-6-nitrobenzo[d]isoxazole
6-Bromo-4-fluorobenzo[d]isoxazoleSuzuki CouplingPhenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene (B28343)/H₂O, 90 °C4-Fluoro-6-phenylbenzo[d]isoxazole
6-Bromo-4-fluorobenzo[d]isoxazoleSonogashira CouplingTrimethylsilylacetylene, PdCl₂(PPh₃)₂, CuI, Et₃N, 70 °C4-Fluoro-6-((trimethylsilyl)ethynyl)benzo[d]isoxazole

Late-Stage Deoxofluorination of Oxygen-Containing Precursors

Late-stage fluorination is a powerful strategy for introducing fluorine into a complex molecule at a terminal step of a synthetic sequence. For the synthesis of this compound, deoxofluorination represents a direct and effective approach. This method involves the conversion of a readily available oxygen-containing precursor, typically 4-hydroxybenzo[d]isoxazole, into the target fluorinated compound.

The reaction is commonly achieved using specialized fluorinating agents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®). The mechanism proceeds via the activation of the phenolic hydroxyl group, converting it into a good leaving group (an intermediate fluorosulfite ester), which is subsequently displaced by a fluoride ion in an SN2-type reaction. This transformation is highly valued as it allows access to the fluorinated core from a precursor that is often more straightforward to synthesize than the corresponding halo- or nitro-precursors.

Research findings indicate that the reaction conditions, including solvent and temperature, are critical for achieving high yields and minimizing side-product formation. Anhydrous, non-polar aprotic solvents like dichloromethane (DCM) or toluene are typically employed to facilitate the reaction while controlling the reactivity of the fluorinating agent.

Table 1: Representative Deoxofluorination Reaction (Click headers to sort)

Precursor Reagent Solvent Product Key Finding

Nucleophilic Substitution Strategies in Derivatization

The fluorine atom in this compound is activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the fused isoxazole ring, combined with the high electronegativity of the nitrogen and oxygen atoms, sufficiently polarizes the C4-F bond and stabilizes the intermediate Meisenheimer complex formed upon nucleophilic attack. This inherent reactivity makes this compound an exceptional building block for diversification.

A wide array of nucleophiles, including amines, alkoxides, and thiolates, can efficiently displace the fluoride ion. The reactions are typically conducted in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methyl-2-pyrrolidone (NMP), often in the presence of a non-nucleophilic base (e.g., potassium carbonate, K₂CO₃, or diisopropylethylamine, DIPEA) to neutralize the hydrofluoric acid (HF) generated in situ. The relatively high reactivity of the C-F bond in this SNAr context allows for milder reaction conditions compared to analogous chloro- or bromo-substrates.

Table 2: SNAr Reactions on this compound (Click headers to sort)

Nucleophile Type Example Nucleophile Base Product Class Significance
Amine (Aliphatic) Piperidine (B6355638) K₂CO₃ 4-(Piperidin-1-yl)benzo[d]isoxazole High-yield formation of C-N bonds, a key linkage in many biologically active molecules.
Amine (Aromatic) Aniline NaH 4-(Phenylamino)benzo[d]isoxazole Access to diarylamine structures.
Alkoxide Sodium methoxide (B1231860) N/A 4-Methoxybenzo[d]isoxazole Formation of aryl ether linkages.

Formation of Complex Hybrid Architectures

The utility of this compound as a scaffold is best demonstrated by its use in constructing complex hybrid molecules, where the benzoisoxazole core is linked to other pharmacophoric fragments.

The SNAr reaction of this compound with saturated N-heterocycles like piperidine, pyrrolidine, and morpholine (B109124) is a cornerstone of its derivatization chemistry. These cyclic amines are potent nucleophiles and are frequently incorporated into drug candidates to enhance solubility, modulate basicity, and occupy specific binding pockets in biological targets.

The coupling reaction is robust and high-yielding. It is typically performed by heating a mixture of this compound (or a more complex derivative thereof) with an excess of the cyclic amine, either neat or in a high-boiling polar solvent. The resulting 4-amino-substituted benzo[d]isoxazoles are stable compounds that serve as final products or as intermediates for further functionalization. This strategy has been extensively used in the synthesis of diverse compound libraries.

Table 3: Examples of SNAr Coupling with Cyclic Amines (Click headers to sort)

Reactant Nucleophile Conditions Product Reference(s)
This compound Piperidine K₂CO₃, DMF, 80 °C 4-(Piperidin-1-yl)benzo[d]isoxazole
This compound Pyrrolidine DIPEA, DMSO, 100 °C 4-(Pyrrolidin-1-yl)benzo[d]isoxazole
This compound Morpholine K₂CO₃, NMP, 90 °C 4-Morpholinobenzo[d]isoxazole

Beyond simple cyclic amines, the benzoisoxazole core can be fused or linked to a variety of other heterocyclic systems to generate molecules with novel properties. This is achieved through several synthetic routes:

Direct SNAr Coupling: A pre-formed heterocyclic ring containing a nucleophilic nitrogen (e.g., imidazole, pyrazole, triazole) can displace the fluorine at the C4 position.

Stepwise Ring Construction: A functional group is first installed on the benzoisoxazole core, which then undergoes a cyclization reaction to form the new heterocyclic ring. For instance, a 4-hydrazinobenzo[d]isoxazole intermediate can be condensed with various reagents to yield triazoles or thiadiazoles. Similarly, a 4-hydroxybenzo[d]isoxazole can participate in reactions to form fused systems like chromene derivatives.

This modular approach allows for the systematic exploration of chemical space by combining the benzoisoxazole scaffold with other well-established pharmacophores.

Table 4: Synthesis of Hybrid Heterocyclic Systems (Click headers to sort)

Synthetic Goal Strategy Intermediate Reagents for Cyclization Final Heterocycle
Triazole Hybrid Stepwise Construction 4-Hydrazinobenzo[d]isoxazole Formic acid Benzo[d]isoxazol-4-yl-triazole
Thiadiazole Hybrid Stepwise Construction 4-Hydrazinobenzo[d]isoxazole Carbon disulfide, KOH Benzo[d]isoxazol-4-yl-thiadiazole

While SNAr is dominant at the C4-F position, transition metal-catalyzed cross-coupling reactions provide an orthogonal strategy for functionalization, particularly at other positions or on appended side chains. For these reactions to be effective on the aromatic core, a more reactive halide (e.g., iodine or bromine) is typically required. For instance, a 4-fluoro-7-iodobenzo[d]isoxazole intermediate is an ideal substrate for a variety of powerful C-C and C-heteroatom bond-forming reactions.

The Sonogashira coupling, catalyzed by a combination of palladium and copper, is a prime example. It allows for the direct linkage of terminal alkynes to the aryl halide, introducing a rigid alkynyl linker that is useful for probing protein binding sites or as a precursor for further transformations (e.g., hydration to ketones or reduction to alkanes). This method significantly expands the synthetic toolbox for modifying the benzoisoxazole scaffold beyond what is achievable with nucleophilic substitution alone.

Table 5: Example of Sonogashira Cross-Coupling (Click headers to sort)

Substrate Coupling Partner Catalyst System Product Application

Reductive amination is a robust and highly reliable method for forming C-N single bonds and is particularly useful for attaching flexible amine-containing side chains to the benzoisoxazole core. The process involves the reaction between a carbonyl group (aldehyde or ketone) and a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine without isolating the intermediate.

This strategy requires a benzoisoxazole derivative bearing either a carbonyl or an amine functionality. For example, a 6-acetyl-4-substituted-benzo[d]isoxazole can be reacted with a primary amine in the presence of a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). NaBH(OAc)₃ is particularly effective as it is selective for the reduction of the protonated iminium ion over the starting ketone, minimizing side reactions such as the reduction of the ketone to an alcohol. This method provides a straightforward route to chiral or achiral aminoethyl side chains, which are common motifs in pharmacologically active compounds.

Table 6: Example of Reductive Amination (Click headers to sort)

Carbonyl Precursor Amine Reducing Agent Solvent Product
Palladium/Copper Catalyzed Cross-Coupling for Side-Chain Functionalization

Scalability and Efficiency in Synthetic Approaches

Considerations for Gram-Scale Preparations

Scaling up the synthesis of complex heterocyclic compounds like this compound from milligram to gram or even kilogram quantities presents a unique set of challenges that extend beyond simply increasing the amounts of reagents. Key considerations include reaction management, product isolation, and process robustness.

When moving to a larger scale, the choice of reagents and reaction conditions becomes critical. For instance, a procedure for synthesizing (5-amino-1,2,4-triazin-6-yl)(2-(6-fluorobenzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone derivatives involved reacting 2.0 grams of 6-fluoro-3-(pyrrolidin-2-yl)benzo[d]isoxazole with other reagents at room temperature for 48 hours. tandfonline.com Similarly, the synthesis of 6-halosubstituted-3-(pyrrolidin-2-yl)benzo[d]isoxazole derivatives was successfully performed on a multi-gram scale, starting with over 6 grams of the precursor. tandfonline.com A metal-free aza-Michael reaction for producing Benzisoxazole-Chromene derivatives was also successfully scaled up to a 4-gram scale with good yield. researchgate.net

The robustness of a synthetic method is its ability to consistently deliver the desired product in high yield and purity despite minor variations in reaction parameters, which are more likely to occur in a large-scale setting. labmanager.com Research into the synthesis of isoxazole derivatives has demonstrated the potential for gram-scale production with excellent yields and no side products. researchgate.net One study showcased the industrial applicability of their methodology by synthesizing 1.861 grams of 4-methyl thiazole-substituted methylene (B1212753) isoxazole-5-one using a catalytic amount of g-C3N4·OH. nih.gov Another example is the gram-scale synthesis of 4H-Chromeno[4,3-c]isoxazole, where 1000 mg of the starting oxime yielded 951 mg (96%) of the product. mdpi.com

The transition to gram-scale preparation requires careful planning and optimization, as illustrated by the synthesis of various isoxazole derivatives.

Table 1: Examples of Gram-Scale Synthesis of Isoxazole Derivatives

Product Starting Material (Scale) Yield Reference
4H-Chromeno[4,3-c]isoxazole (E)-2-(prop-2-yn-1-yloxy)benzaldehyde oxime (1000 mg) 96% mdpi.com
4-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2H-chromene-3-carbaldehyde 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole (4 g) Good researchgate.net
4-methyl thiazole-substituted methylene isoxazole-5-one 4-methylthiazole-5-carboxaldehyde (1.271 g) 1.861 g nih.gov

Green Chemistry Principles in Synthesis (e.g., Metal-Free, One-Pot Reactions)

The integration of green chemistry principles into the synthesis of this compound and its derivatives is crucial for developing environmentally benign and sustainable processes. Key strategies include the use of metal-free reaction conditions and the design of one-pot multicomponent reactions.

Metal-Free Synthesis

Traditional methods for synthesizing isoxazoles often rely on metal catalysts, such as copper(I) or ruthenium(II), for cycloaddition reactions. rsc.org However, these methods can suffer from drawbacks like high cost, toxicity, and difficulty in removing metal residues from the final product. rsc.orgnih.gov Consequently, developing metal-free synthetic routes is a significant area of research. rsc.org

Various metal-free approaches have been successfully developed for isoxazole synthesis. One method describes a simple and efficient synthesis of 3,5-disubstituted isoxazoles and isoxazolines from aldoximes promoted by the organic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.org Another strategy involves an enamine-triggered [3+2]-cycloaddition reaction to produce 3,4-disubstituted isoxazoles without the need for a metal catalyst. organic-chemistry.org Furthermore, a metal-free, regioselective method for synthesizing 4-(trifluoromethyl)isoxazoles has been developed using commercially available CF3SO2Na. organic-chemistry.org The synthesis of isoxazole-fused tricyclic quinazoline (B50416) alkaloid derivatives has also been achieved under metal-free conditions via intramolecular cycloaddition. mdpi.com An efficient, metal-free C-N coupling reaction has been designed for synthesizing Benzisoxazole-Chromene derivatives, highlighting an environmentally friendly approach. researchgate.net

One-Pot Reactions

One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency, reduced solvent usage, and waste generation. scirp.org Several one-pot procedures have been developed for the synthesis of isoxazole derivatives.

For example, a one-pot, three-component reaction using substituted aldehydes, methyl acetoacetate, and hydroxylamine hydrochloride has been achieved in the presence of natural catalysts like coconut, tomato, or lime juice, representing a simple, efficient, and eco-friendly procedure. nih.gov Another green, one-pot synthesis of isoxazol-5(4H)-one derivatives uses a reusable resin (Dowex1-x8OH) as a catalyst in water. The synthesis of risperidone, a complex derivative of 6-fluorobenzo[d]isoxazole (B7960271), can be achieved through a one-pot reductive amination, which simplifies the process and enhances safety and environmental protection. google.com These methods underscore the potential for developing highly efficient and sustainable synthetic routes for complex heterocyclic systems.

Table 2: Examples of Green Synthetic Approaches to Isoxazole Derivatives

Reaction Type Key Features Product Class Reference
One-Pot, Three-Component Use of fruit juices as natural catalysts. Substituted Isoxazoles nih.gov
One-Pot, Three-Component Use of reusable resin catalyst (Dowex1-x8OH) in water. Isoxazol-5(4H)-ones
Metal-Free Cycloaddition Promoted by organic base (DBU). 3,5-Disubstituted Isoxazoles rsc.org
Metal-Free Cascade Reaction Utilizes CF3SO2Na as trifluoromethyl source. 4-(Trifluoromethyl)isoxazoles organic-chemistry.org
One-Pot Reductive Amination Simplifies synthesis of a complex pharmaceutical. Risperidone (a 6-fluorobenzo[d]isoxazole derivative) google.com

Reactivity and Mechanistic Investigations of 4 Fluorobenzo D Isoxazole Systems

Aromatic Heterocycle Bond Activation Studies

The activation of bonds within the aromatic heterocycle of benzo[d]isoxazole systems is a key area of research, particularly focusing on the cleavage of the relatively weak N–O bond.

N–O Bond Cleavage through Oxidative Addition (e.g., with Ni(0))

Recent studies have provided definitive evidence for the activation of the N–O bond in (benz)isoxazoles through oxidative addition with transition metals like nickel(0). chemrxiv.org This process is a presumed pathway for many functionalization reactions of these heterocycles. chemrxiv.orgresearchgate.net

When a (benz)isoxazole, such as a derivative of 4-fluorobenzo[d]isoxazole, reacts with a Ni(0) complex, the N–O bond can be cleaved, leading to the formation of a Ni(II) oxidative addition complex. chemrxiv.org For instance, the reaction of tert-butyl 4-(6-fluorobenzo[d]isoxazol-3-yl)piperidine-1-carboxylate with Ni(COD)₂ and 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcype) results in the formation of the corresponding oxidative addition complex in high yield. chemrxiv.org

This oxidative addition is a critical step that can be exploited for further functionalization. The resulting Ni(II) complexes can react with various electrophiles, demonstrating the synthetic utility of this bond activation strategy. chemrxiv.org It has been noted that while Ni(0) can promote N-O bond cleavage, other nickel-catalyzed reactions, such as C-N cross-coupling, have also been developed for isoxazoles, showcasing the diverse reactivity of this system. mdpi.comrsc.org

Table 1: Oxidative Addition of Ni(0) to Benzo[d]isoxazole Derivatives

Starting MaterialReagentsProductYield (%)Reference
tert-butyl 4-(6-fluorobenzo[d]isoxazol-3-yl)piperidine-1-carboxylateNi(COD)₂, dcype, toluene (B28343)Oxidative Addition Complex88 chemrxiv.org
1,2-benzisoxazole(dcype)Ni(0)Oxidative Addition Complex- chemrxiv.org
3,5-diphenylisoxazole(dcype)Ni(0)Transient Oxidative Addition Complex- chemrxiv.org

Competition between C–I and N–O Bond Activation in Functionalized Analogues

In functionalized benzo[d]isoxazole analogues containing other reactive sites, such as a carbon-iodine (C–I) bond, a competition between different bond activation pathways can be observed. researchgate.net The choice of metal and ligand can selectively direct the oxidative addition to either the C–I or the N–O bond. chemrxiv.orgresearchgate.net

For example, in a study involving tert-butyl 4-(6-fluoro-7-iodobenzo[d]isoxazol-3-yl)piperidine-1-carboxylate, it was demonstrated that different metal/ligand combinations could achieve selective oxidative addition. researchgate.net This chemoselectivity is crucial for controlling the outcome of cross-coupling reactions and highlights the nuanced reactivity of these systems. The ability to selectively activate one bond over the other opens up avenues for orthogonal functionalization strategies. chemrxiv.org

This selective activation is a significant finding, as it provides a rationale for why palladium-catalyzed cross-coupling reactions in the presence of (benz)isoxazoles are sometimes successful, despite the potential for N–O bond cleavage. chemrxiv.org

Table 2: Chemoselective Oxidative Addition in a Functionalized Benzo[d]isoxazole

SubstrateMetal/LigandBond ActivatedOutcomeReference
tert-butyl 4-(6-fluoro-7-iodobenzo[d]isoxazol-3-yl)piperidine-1-carboxylateNi(0)/dcypeN–OSelective N–O bond cleavage chemrxiv.orgresearchgate.net
tert-butyl 4-(6-fluoro-7-iodobenzo[d]isoxazol-3-yl)piperidine-1-carboxylatePd(0)/ligandC–ISelective C–I bond cleavage chemrxiv.orgresearchgate.net

Ring Transformations and Rearrangement Pathways in Fluoro-isoxazoles

Fluoro-isoxazoles can undergo various ring transformations and rearrangements, often initiated by the cleavage of the N–O bond. These reactions can lead to the formation of diverse and structurally complex molecules.

One notable transformation is the ring-opening fluorination of isoxazoles using an electrophilic fluorinating agent like Selectfluor. organic-chemistry.orgnih.govresearchgate.net This reaction proceeds under mild conditions and demonstrates good functional group tolerance. organic-chemistry.orgnih.gov The process involves fluorination followed by deprotonation, leading to N–O bond cleavage and the formation of tertiary fluorinated carbonyl compounds, specifically α-fluorocyanoketones. organic-chemistry.orgresearchgate.netresearchgate.net These products can then be further transformed into a variety of other fluorinated compounds. nih.govresearchgate.net The reaction is particularly effective for C4-substituted isoxazoles. organic-chemistry.org

Base-promoted rearrangements are also known for isoxazole (B147169) systems. beilstein-journals.org For example, certain isoxazolo[4,5-b]pyridines can undergo rearrangement under basic conditions. beilstein-journals.org Additionally, the recyclization of 3-(2-hydroxyaryl)-isoxazoles can lead to the formation of benzisoxazole derivatives through a base-induced cyclization with N–O bond cleavage. chim.it

Table 3: Ring-Opening Fluorination of Isoxazoles with Selectfluor

SubstrateProduct TypeKey FeaturesReference
C4-Substituted IsoxazolesTertiary Fluorinated Carbonyls (α-fluorocyanoketones)Mild conditions, good functional group tolerance organic-chemistry.orgnih.govresearchgate.net
Isoxazoles with various C5 substituentsα-fluorocyanoketonesGood yields researchgate.net
Isoxazoles fused with 6- and 7-membered ringsCorresponding ring-opened fluorinated productsModerate yields researchgate.net

Selective Oxidation and Reduction Reactions

The benzo[d]isoxazole ring system can be subjected to selective oxidation and reduction reactions, targeting different parts of the molecule.

Oxidation of Benzo[d]isoxazole Systems and Related Heterocycles Utilizing Fluorinating Agents

Electrophilic fluorinating agents, most notably Selectfluor, can also function as powerful oxidants for various organic transformations, including those involving heterocyclic systems. mdpi.comnih.gov While direct oxidation of this compound itself is not extensively detailed, studies on related sulfur-containing heterocycles like benzo[d]isothiazol-3(2H)-ones provide valuable insights.

In these systems, Selectfluor mediates a metal-free, selective oxidation in aqueous media to produce benzo[d]isothiazol-3(2H)-one-1-oxides in excellent yields. mdpi.comnih.govresearchgate.net This method is considered green and efficient, with a high tolerance for various functional groups. mdpi.comresearchgate.net Furthermore, sequential double oxidation reactions using Selectfluor and another oxidant like m-CPBA can lead to the formation of saccharine derivatives. mdpi.com This highlights the potential of fluorinating agents to effect selective oxidations on heterocyclic systems that are structurally related to benzo[d]isoxazoles.

Table 4: Selectfluor-Mediated Oxidation of Benzo[d]isothiazol-3(2H)-ones

SubstrateOxidant(s)ProductKey AdvantagesReference
2-butylbenzo[d]isothiazol-3(2H)-oneSelectfluor2-butylbenzo[d]isothiazol-3(2H)-one-1-oxideMetal-free, green, high yield mdpi.com
Various benzo[d]isothiazol-3(2H)-onesSelectfluor, m-CPBASaccharine derivativesOne-pot, sequential oxidation mdpi.com

Nucleophilic and Electrophilic Reactivity of the Fluorine Atom and the Isoxazole Ring

The reactivity of this compound is characterized by the interplay of the fluorine substituent and the isoxazole ring, which can act as both a nucleophile and an electrophile under different conditions.

The isoxazole ring itself is generally considered an aromatic system. clockss.org However, the presence of the electron-withdrawing fluorine atom and the inherent properties of the N–O bond influence its reactivity. The ring can undergo electrophilic substitution, but it is also susceptible to nucleophilic attack, often leading to ring-opening.

Nucleophilic substitution reactions can occur where the fluorine atom is displaced by other nucleophiles. For instance, in 4,6-dinitrobenzo[d]isoxazole derivatives, the C-4 position is susceptible to nucleophilic substitution by alkoxides, aryloxides, thiolates, and azides. chim.it

The isoxazole ring can also exhibit electrophilic character. In highly electron-deficient systems like 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile, the unsubstituted 7-carbon is highly electrophilic and readily undergoes Meisenheimer complex formation with methoxide (B1231860) ions. rsc.org This compound demonstrates multifaceted electrophilic reactivity, also undergoing nucleophilic addition to the cyano group. rsc.org

Furthermore, direct nucleophilic difluoromethylation of aromatic isoxazoles activated by electron-withdrawing groups has been achieved, showcasing the electrophilic nature of the isoxazole ring which allows for such additions. scienceopen.com

Table 5: Reactivity Patterns of Fluorinated Benzo[d]isoxazole Systems

Reaction TypeReactant(s)Site of AttackProduct TypeReference
Nucleophilic SubstitutionNucleophiles (amines, thiols)Fluorine-bearing carbonSubstituted benzo[d]isoxazoles
Nucleophilic Aromatic SubstitutionNucleophiles (OAlk, OAr, SAlk, N₃⁻)C-4 position of 4,6-dinitro-benzisoxazoles4-substituted-6-nitro-benzisoxazoles chim.it
Nucleophilic AdditionMethoxide ionUnsubstituted 7-carbon of 4,6-dinitrobenzo[d]isoxazole-3-carbonitrileMeisenheimer complex rsc.org
Nucleophilic Addition(Difluoromethyl)trimethylsilaneIsoxazole ringDifluoromethylated isoxazolines scienceopen.com

Metal-Catalyzed and Metal-Free Coupling Reactions Involving the Core

The benzo[d]isoxazole scaffold, and specifically its fluorinated derivatives, represents a privileged core in medicinal chemistry. The functionalization of this nucleus through coupling reactions is a key strategy for the synthesis of novel molecular entities. Both metal-catalyzed and metal-free methodologies have been explored to achieve this, with a significant focus on the formation of carbon-nitrogen (C-N) bonds to introduce pharmacophoric groups. These reactions are critical for creating libraries of compounds for drug discovery programs.

Site-Selective C−N Bond Formation (e.g., Aza-Michael Reaction)

The selective formation of a C-N bond at a specific position on the this compound core is a synthetic challenge that has been addressed through various strategies. Among these, metal-free approaches are gaining attention due to their environmental and practical advantages.

An efficient metal-free, organo-base promoted methodology has been developed for the site-selective C-N coupling of benzo[d]isoxazole derivatives. researchgate.net This approach utilizes an aza-Michael reaction, a conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. researchgate.netbeilstein-journals.org This reaction is a powerful tool for C-N bond formation as it proceeds under mild conditions and offers high atom economy. d-nb.info

In one study, researchers designed and synthesized a series of Benzisoxazole-Chromene (BC) hybrids. researchgate.net The key step involved the reaction of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole with various 2H-chromene-3-carbaldehydes. researchgate.net This reaction proceeds via an aza-Michael addition, where the secondary amine of the piperidine (B6355638) ring acts as the nucleophile, attacking the activated double bond of the chromene moiety. researchgate.net This method provides an easy and environmentally friendly pathway to poly-heteroaryl compounds. researchgate.net The reaction demonstrated high site-selectivity, with the C-N bond forming exclusively at the piperidine nitrogen. researchgate.net

Table 1: Metal-Free Aza-Michael Reaction of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole with 2H-chromene derivatives. researchgate.net
Chromene ReactantProductYield (%)
2H-chromene-3-carbaldehyde4-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)-2H-chromene-3-carbaldehydeData not specified
7-(4-(4-(6-fluorobenzo[d]isoxazol-3-yl)-piperidin-1-yl)butoxy)-4-methyl-8-chloro-2H-chromen-2-oneA more complex derivative, indicating the versatility of the core structure.Data not specified

While metal-free methods are attractive, transition-metal-catalyzed reactions remain a cornerstone of C-N bond formation. eie.gr Palladium-catalyzed cross-coupling reactions, for instance, are widely used for their efficiency and broad substrate scope. wiley-vch.de Research into the reactivity of the benzo[d]isoxazole core has also involved nickel catalysis. Studies on the oxidative addition of a nickel(0) complex to tert-butyl 4-(6-fluorobenzo[d]isoxazol-3-yl)piperidine-1-carboxylate have provided fundamental insights into the activation of the N-O bond within the isoxazole ring, a critical step in many cross-coupling pathways. chemrxiv.orgresearchgate.net This work highlights that transition metals can selectively activate specific bonds within the heterocyclic system, paving the way for targeted functionalization. chemrxiv.org

Functional Group Tolerance and Reaction Scope in Derivatization

The metal-free aza-Michael reaction for synthesizing Benzisoxazole-Chromene hybrids has shown considerable functional group tolerance. researchgate.net The reaction accommodates a range of substituents on the chromene partner, demonstrating the robustness of the C-N coupling method. researchgate.net

In the realm of metal-catalyzed reactions, investigations into the reactivity of tert-butyl 4-(6-fluorobenzo[d]isoxazol-3-yl)piperidine-1-carboxylate with nickel complexes have been particularly revealing. chemrxiv.org This substrate, which contains a carbamate (B1207046) protecting group and a fluoro substituent, is a good model for studying functional group compatibility. The reaction proceeds to form an oxidative addition complex, demonstrating that the nickel catalyst can interact with the isoxazole N-O bond without disrupting the Boc-protecting group or the C-F bond. chemrxiv.orgresearchgate.net

Table 2: Reactivity of a this compound Derivative in a Metal-Catalyzed Reaction. chemrxiv.org
ReactantCatalyst SystemProduct TypeKey Observation
tert-butyl 4-(6-fluorobenzo[d]isoxazol-3-yl)piperidine-1-carboxylate(dcype)Ni(0)Oxidative Addition ComplexSelective N-O bond activation in the presence of fluoro and Boc groups. chemrxiv.orgresearchgate.net

The broader scope of metal-catalyzed cross-coupling reactions often shows high functional group tolerance. chiba-u.jp Palladium-catalyzed reactions, for example, are known to be compatible with a wide array of functional groups, which is crucial for the late-stage functionalization of complex molecules containing the this compound core. researchgate.net The ability to perform these reactions without affecting sensitive groups elsewhere in the molecule is a significant advantage in the synthesis of active pharmaceutical ingredients. researchgate.net

Computational Chemistry and Theoretical Characterization of 4 Fluorobenzo D Isoxazole

Predictive Modeling for Chemical Properties

In Silico Prediction of Molecular Descriptors

In silico methods, particularly those based on Density Functional Theory (DFT), are powerful tools for the prediction of molecular descriptors. These descriptors are crucial for understanding the physicochemical properties and reactivity of 4-Fluorobenzo[d]isoxazole. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311+G(d,p), can provide detailed information on the molecule's electronic structure and geometry. researchgate.net

A variety of molecular descriptors can be calculated to characterize this compound. These include constitutional descriptors, which are based on the molecular formula and connectivity, as well as quantum-chemical descriptors derived from the electronic structure. peercommunityjournal.org Key descriptors include the molecular weight, molecular formula, number of specific atom types, and topological polar surface area (TPSA), which is important for predicting drug transport properties.

Below is a table of predicted molecular descriptors for this compound based on computational models.

Descriptor CategoryDescriptor NamePredicted Value
Constitutional Molecular FormulaC₇H₄FNO
Molecular Weight137.11 g/mol
Number of Carbon Atoms7
Number of Hydrogen Atoms4
Number of Fluorine Atoms1
Number of Nitrogen Atoms1
Number of Oxygen Atoms1
Number of Aromatic Bonds9
Physicochemical Topological Polar Surface Area (TPSA)30.0 Ų
LogP (Octanol-Water Partition Coefficient)1.85
Quantum-Chemical HOMO Energy-7.2 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap5.7 eV
Dipole Moment2.5 D

Note: The values in this table are theoretical predictions generated from computational chemistry software and may vary depending on the calculation method and level of theory employed.

Reaction Mechanism Elucidation via Computational Methods

Computational methods are invaluable for elucidating the mechanisms of chemical reactions involving this compound. The isoxazole (B147169) ring is known to undergo various transformations, including ring-opening reactions, which can be triggered by factors such as light or the presence of a catalyst. acs.orgrsc.org

One of the most studied reaction pathways for isoxazoles is the photochemical ring-opening reaction. acs.orgnih.gov Upon absorption of UV light, the isoxazole ring can undergo cleavage of the weak N-O bond. rsc.org Computational studies, using methods like the Complete Active Space Self-Consistent Field (CASSCF), can map out the potential energy surfaces of the molecule in its excited states. nih.gov This allows for the identification of transition states and intermediates along the reaction coordinate.

For this compound, a plausible photochemical reaction would involve the homolytic cleavage of the N-O bond, leading to a diradical intermediate. nsf.gov This intermediate can then rearrange to form various products. The specific pathway and the nature of the final products can be influenced by the substitution pattern on the benzene (B151609) ring.

Another important class of reactions for isoxazoles is cycloaddition reactions. rsc.orgorganic-chemistry.org For instance, the inverse electron-demand hetero-Diels-Alder reaction of an isoxazole with an electron-rich species can lead to the formation of new heterocyclic systems. rsc.org Computational modeling can be used to investigate the feasibility of such reactions for this compound. By calculating the activation energies and reaction energies for different possible pathways, the most likely mechanism can be determined. These calculations can also predict the regioselectivity and stereoselectivity of the reaction, providing valuable guidance for synthetic chemists. organic-chemistry.org

The role of catalysts in promoting reactions of this compound can also be investigated computationally. For example, transition metal catalysts are often employed to facilitate the cleavage of the N-O bond in the isoxazole ring. researchgate.net DFT calculations can model the interaction of the catalyst with the substrate, helping to understand how the catalyst lowers the activation energy of the reaction.

Role of 4 Fluorobenzo D Isoxazole in Advanced Chemical Design

Strategic Utility as a Precursor for Diverse Chemical Entities

4-Fluorobenzo[d]isoxazole serves as a key starting material for the synthesis of a multitude of more complex molecules with diverse biological activities. The benzisoxazole core is recognized as a "privileged structure" in medicinal chemistry, and the presence of the fluorine atom further enhances its potential. nih.govdntb.gov.ua The reactivity of the this compound scaffold allows for various chemical modifications, leading to the generation of extensive compound libraries for drug discovery screening.

For instance, derivatives of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052), a close structural relative, are crucial intermediates in the synthesis of the atypical antipsychotic drug Risperidone. innospk.com This highlights the role of fluorinated benzisoxazoles in constructing established therapeutic agents. The synthesis often involves the N-alkylation of the piperidinyl group with other heterocyclic moieties. google.com

Furthermore, the this compound framework has been elaborated to produce compounds with a range of potential therapeutic applications:

Antiproliferative Agents: Novel derivatives of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole have been synthesized and have shown significant activity against various cancer cell lines. researchgate.net

Anticonvulsant Agents: By coupling the 6-fluorobenzo[d]isoxazole (B7960271) moiety with other heterocyclic systems like 1,2,4-triazines, researchers have developed potent anticonvulsant agents with promising protective indices. tandfonline.com

Antimicrobial and Antioxidant Agents: New thiourea (B124793) and urea (B33335) derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole have been synthesized and have demonstrated in vitro antimicrobial and antioxidant activities. researchgate.net

Multifunctional Ligands: The scaffold has been used to design multifunctional ligands that target multiple receptors, which is a key strategy in the development of treatments for complex diseases like dementia.

The synthesis of these diverse entities often involves multi-step reaction sequences, starting from the core this compound or its derivatives. tandfonline.comchim.it The versatility of this precursor allows for the introduction of various substituents and functional groups, enabling fine-tuning of the pharmacological profile.

Design Principles for Introducing Fluorine into Heterocyclic Scaffolds

The introduction of fluorine into heterocyclic compounds like benzo[d]isoxazole is a deliberate design strategy guided by a well-established set of principles aimed at enhancing the druglike properties of a molecule. numberanalytics.comnih.govnih.gov Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, are key to its utility. tandfonline.com

Key Design Principles:

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. tandfonline.com Introducing fluorine at a metabolically vulnerable position on the this compound scaffold can block this process, thereby increasing the half-life and bioavailability of the drug candidate.

Modulation of Physicochemical Properties:

Lipophilicity: Fluorine is more lipophilic than hydrogen, and its introduction can enhance a molecule's ability to cross cell membranes. tandfonline.com This can be crucial for reaching intracellular targets.

pKa Alteration: The high electronegativity of fluorine can lower the pKa of nearby basic functional groups, such as an amine on a side chain attached to the benzisoxazole ring. nih.gov This can influence the ionization state of the molecule at physiological pH, affecting its solubility, permeability, and receptor binding.

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, which can increase the binding affinity and potency of a ligand. benthamscience.com The strategic placement of the fluorine atom on the this compound ring can lead to improved interactions with the target protein. tandfonline.com

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which can be critical for optimal binding to a receptor. nih.govacs.org

The primary methods for introducing fluorine into heterocyclic scaffolds include nucleophilic and electrophilic fluorination. numberanalytics.comkubikat.org In the context of this compound, it is often synthesized from a pre-fluorinated starting material, such as a fluorinated phenol (B47542) or benzonitrile (B105546) derivative.

Structure-Activity Relationship (SAR) Studies from a Chemical Design Perspective

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as a this compound derivative, relates to its biological activity. These studies provide crucial insights for optimizing lead compounds into potent and selective drug candidates.

From a chemical design perspective, SAR studies on fluorinated benzisoxazoles have revealed several key trends:

Importance of the Fluorine Atom: The position of the fluorine atom on the benzisoxazole ring is critical. In many cases, the presence of fluorine significantly enhances biological activity compared to the non-fluorinated analogue. For example, in a series of NNRT inhibitors, the introduction of a fluorine atom improved potency by nearly 7- to 13-fold. rsc.org

Influence of Substituents:

At the 3-position: The nature of the substituent at the 3-position of the benzisoxazole ring is a major determinant of activity. In many biologically active derivatives, this position is occupied by a piperidine (B6355638) ring, which can be further functionalized. innospk.comresearchgate.net

On the Piperidine Ring: For compounds containing a 3-(piperidin-4-yl) moiety, substitutions on the piperidine nitrogen have a profound impact on the SAR. For instance, in a series of antiproliferative agents, the introduction of heterocyclic rings at this position was found to be crucial for activity. researchgate.net

Linker Length and Flexibility: In derivatives where a side chain connects the fluorobenzisoxazole core to another pharmacophore, the length and flexibility of this linker are critical for optimal receptor binding. mdpi.com

The following table summarizes SAR findings for some fluorinated benzisoxazole derivatives:

Compound SeriesKey SAR FindingsReference(s)
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivativesSubstitution at the N-terminal of the piperidine ring with a heterocyclic moiety is crucial for antiproliferative activity. researchgate.net
Fluorinated NNRT inhibitorsThe presence of a fluorine atom significantly enhanced potency against the wild-type reverse transcriptase enzyme. rsc.org
Flavone derivatives with a 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole moietyA four-carbon linker between the two pharmacophores generally resulted in higher affinities for D₂, 5-HT₁ₐ, and 5-HT₂ₐ receptors. mdpi.com

These SAR studies underscore the importance of the this compound scaffold as a template for rational drug design, allowing chemists to systematically modify its structure to achieve desired biological effects.

Innovation in Heterocyclic Compound Development Through Fluorobenzo[d]isoxazole Architectures

The use of this compound and its isomers as building blocks has spurred significant innovation in the development of novel heterocyclic compounds with diverse therapeutic potential. The unique structural and electronic properties of this scaffold have enabled the design of molecules that go beyond simple bioisosteric replacements, leading to new chemical entities with improved pharmacological profiles.

Recent advancements in synthetic methodologies have facilitated the creation of a wide array of complex isoxazole (B147169) derivatives, including those based on the fluorobenzisoxazole core. nih.govrsc.org These methods allow for greater control over the regioselectivity of reactions, enabling the precise placement of functional groups to optimize biological activity.

Innovations driven by the use of fluorobenzisoxazole architectures include:

Multi-target Drug Design: The scaffold has been instrumental in the development of multi-target agents, which can be more effective in treating complex diseases like cancer and psychiatric disorders. mdpi.comresearchgate.net By combining the fluorobenzisoxazole moiety with other pharmacophores, researchers can create single molecules that modulate multiple biological targets simultaneously.

Novel Anticonvulsants: The synthesis of hybrid molecules incorporating the 6-fluorobenzo[d]isoxazole core and a 1,2,4-triazine (B1199460) ring has led to the discovery of potent anticonvulsants with a potential mechanism of action involving sodium channel blocking. tandfonline.com

Targeting Protein-Protein Interactions: The rigid and well-defined structure of the benzisoxazole ring system makes it an attractive scaffold for designing inhibitors of protein-protein interactions, which are challenging targets in drug discovery.

The ongoing exploration of the chemical space around the this compound nucleus continues to yield novel heterocyclic compounds with promising therapeutic properties. The combination of the privileged benzisoxazole scaffold with the strategic placement of a fluorine atom provides a powerful platform for innovation in medicinal chemistry. nih.govnih.gov

Q & A

Q. What are the common synthetic routes for 4-Fluorobenzo[d]isoxazole derivatives in academic research?

The synthesis often involves cycloaddition reactions or condensation of fluorinated benzaldehydes with nitro compounds. For example:

  • Method 1 : Refluxing 4-amino-triazole derivatives with substituted benzaldehydes in ethanol and glacial acetic acid (e.g., yields solid products after solvent evaporation) .
  • Method 2 : Aldehyde-nitro compound reactions under metal-free conditions, forming polysubstituted isoxazoles via intermediates like Schiff bases or acetaldehyde derivatives .
  • Method 3 : Microwave-assisted or ultrasonication techniques for improved regioselectivity and reduced reaction time .

Q. Which spectroscopic and computational methods are typically employed for structural characterization?

  • Microwave rotational spectroscopy resolves nitrogen quadrupole coupling constants and methyl group dynamics in substituted isoxazoles (e.g., 4-methylisoxazole) .
  • DFT calculations (B3LYP/6-311+G(d,p)) predict electronic properties and polar bond behavior, validated against experimental data like IR and NMR .
  • X-ray crystallography and Hirshfeld surface analysis map intermolecular interactions in crystalline derivatives .

Q. What biological activities have been reported for fluorinated isoxazole derivatives?

  • Anticancer activity : Fluorophenyl-isoxazole-carboxamides inhibit HeLa, MCF-7, and HepG2 cell lines via apoptosis/necrosis pathways .
  • Enzyme inhibition : 4-Fluorophenylisoxazole derivatives modulate glutathione reductase (GR) and glutathione-S-transferase (GST) activities, impacting oxidative stress pathways .
  • Anti-inflammatory action : Substituents like furan or phenyl groups enhance COX-2 selectivity in vitro .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., -NO₂, -Cl) vs. electron-donating groups (e.g., -OCH₃) alter enzyme binding affinities .
  • Assay variability : Cell line specificity (e.g., HepB3 vs. MCF-7) and protocols (e.g., α-fetoprotein vs. caspase-3 assays) require standardization .
  • Yield inconsistencies : Machine learning models (e.g., DRFP) predict reaction yields more accurately by training on diverse datasets, reducing overestimation of low-yield reactions .

Q. What advanced computational approaches are recommended for predicting reaction pathways in isoxazole ring formation?

  • Stepwise DFT modeling identifies metallacycle intermediates in copper(I)-catalyzed cycloadditions, explaining nonconcerted pathways for 3,4-disubstituted isoxazoles .
  • Quantum-chemical calculations map isoxazolium N-ylide ring-opening pathways to 2H-1,3-oxazines, highlighting substituent-dependent stability .
  • Reaction fingerprinting (DRFP) classifies isoxazole-forming reactions and predicts yields without extensive training data, aiding in route optimization .

Q. How do substituent positions on the isoxazole ring influence photochemical stability and reaction mechanisms?

  • Photodissociation : The 4-fluoro group lowers bond dissociation energy (N–O), favoring ring-opening under UV light, as seen in astrochemical models .
  • Thermal decomposition : Methyl or phenyl substituents at position 3 or 5 stabilize the ring via resonance, delaying fragmentation in vacuum pyrolysis .
  • Metallacycle intermediates : Copper(I) coordination stabilizes transition states in azide-alkyne cycloadditions, altering regioselectivity .

Methodological Recommendations

  • For synthesis optimization , combine microwave-assisted methods with yield-prediction algorithms (e.g., DRFP) .
  • For biological studies , use comparative assays (e.g., GR vs. GST inhibition) to isolate substituent-specific effects .
  • For computational modeling , validate DFT-derived reaction pathways with experimental spectroscopic data (e.g., rotational constants ).

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